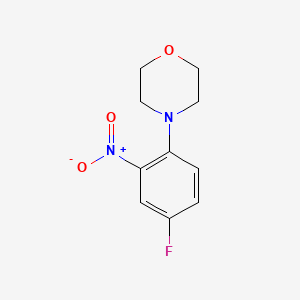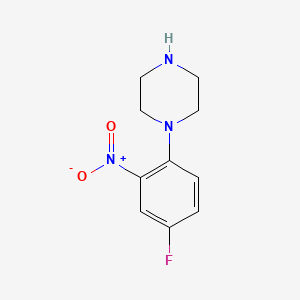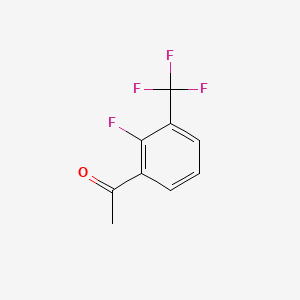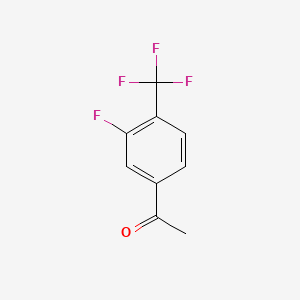
3-Hydroxyphenylboronic acid
Vue d'ensemble
Description
3-Hydroxyphenylboronic acid (3-HPBA) is a chemical compound with the molecular formula C6H7BO3 and a molecular weight of 137.93 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst . It can also be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Chemical Reactions Analysis
3-Hydroxyphenylboronic acid is used in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst . It can also be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Physical And Chemical Properties Analysis
3-Hydroxyphenylboronic acid has a molecular weight of 137.93 g/mol . It has a hydrogen bond donor count of 3 . The physical properties such as melting point, boiling point, and density are not available in the search results.
Applications De Recherche Scientifique
Vibrational Spectroscopic Studies
3-Hydroxyphenylboronic acid (3-HPBA) has been used in vibrational spectroscopic studies to calculate optimized molecular structure, vibrational frequencies, HOMO–LUMO energy values, and electron density clouds . These studies have helped in understanding the structure and normal vibrations of boronic acids and their derivatives .
Suzuki-Miyaura Coupling Reactions
3-HPBA can be used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bond in the presence of a Pd catalyst . This application is significant in organic synthesis, particularly in the pharmaceutical industry .
Synthesis of Boron/Nitrogen-doped Polymer Nano/Microspheres
3-HPBA can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . These nano/microspheres have potential applications in various fields, including electronics and medicine .
Thermal Characteristics of Polybenzoxazine
3-HPBA has been used in the preparation of polybenzoxazine, a type of high-performance thermosetting resin . The introduction of 3-HPBA improves the thermal properties of the composites, which can be beneficial in various industrial applications .
Drug Transfer Across Lipid Membranes
Boronic acid molecular receptors, such as 3-HPBA, have been designed to bind to drugs and facilitate drug transfer across lipid membranes in cell walls . This application is particularly relevant in the field of drug delivery .
Sensor Applications
The interaction of boronic acids like 3-HPBA with α-hydroxy acid has also been successfully exploited for sensor applications . This can be used in the development of biosensors for detecting various biomolecules .
Safety and Hazards
When handling 3-Hydroxyphenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or inhalation, it is recommended to seek medical attention .
Orientations Futures
Boron and nitrogen-doped carbon-based materials, which can be synthesized using 3-Hydroxyphenylboronic acid, have found several applications in the field of sensors, energy storage, electrocatalysis, and hydrogen storage . Future research on B, N co-doped carbon might focus on enhancing the properties of porous carbon by influencing the physicochemical, electrochemical, and electrical properties, thereby widening its applications .
Mécanisme D'action
Target of Action
3-Hydroxyphenylboronic acid is an organic boron compound that is used as a reagent in organic synthesis . It primarily targets aryl halides in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst .
Mode of Action
The interaction of 3-Hydroxyphenylboronic acid with its targets involves the formation of C-C bonds. This is achieved through Suzuki-Miyaura coupling reactions, where 3-Hydroxyphenylboronic acid reacts with aryl halides in the presence of a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydroxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway. This pathway leads to the formation of C-C bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds.
Result of Action
The molecular effect of 3-Hydroxyphenylboronic acid’s action is the formation of C-C bonds through Suzuki-Miyaura coupling reactions . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific aryl halides it is reacting with.
Action Environment
The action, efficacy, and stability of 3-Hydroxyphenylboronic acid can be influenced by various environmental factors. These include the presence of a palladium catalyst and aryl halides, which are necessary for its primary function in Suzuki-Miyaura coupling reactions . Other factors such as temperature, pH, and solvent can also affect its reactivity and stability.
Propriétés
IUPAC Name |
(3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWQWTPAPNEOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370249 | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyphenylboronic acid | |
CAS RN |
87199-18-6 | |
| Record name | (3-Hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-hydroxyphenylboronic acid interact with its target, and what are the downstream effects?
A1: 3-Hydroxyphenylboronic acid (3-HPBA) exhibits a strong affinity for cis-diols, a structural feature present in many sugars like glucose and fructose. This interaction stems from the boronic acid moiety's ability to form reversible covalent bonds with the hydroxyl groups of the cis-diol. [, , ] This binding event can then be utilized for various applications, such as sugar sensing [] or the creation of sugar-responsive materials. [] For instance, 3-HPBA has been incorporated into electrode materials to develop enzyme-free potentiometric sensors for detecting reducing sugars. []
Q2: What is the structural characterization of 3-hydroxyphenylboronic acid?
A2:
- Spectroscopic Data: Vibrational spectroscopic studies, including FT-IR and Raman spectroscopy, have been conducted to elucidate the molecular structure of 3-HPBA. [, ] These studies provide insights into the vibrational modes and functional groups present in the molecule.
Q3: How does incorporating 3-hydroxyphenylboronic acid impact the thermal characteristics of polymers?
A3: Research indicates that integrating 3-HPBA into polybenzoxazine, a high-performance polymer, can influence its thermal properties. [] The specific impact on thermal stability, glass transition temperature, and degradation behavior would depend on the polymer matrix and the concentration of 3-HPBA incorporated.
Q4: Can you describe an example of a reaction mechanism involving 3-hydroxyphenylboronic acid and its application in material synthesis?
A4: 3-HPBA acts as a building block in synthesizing cyclic and cage borosilicates. [] The reaction of 3-HPBA with diacetoxysilylalkoxides leads to the formation of borosilicates with cyclic inorganic cores. The reaction mechanism involves the condensation of the boronic acid group with the alkoxide groups of the silicon precursor. This method allows for the controlled synthesis of various borosilicate structures with different ring sizes and core compositions. []
Q5: What are some analytical methods used to characterize and quantify 3-hydroxyphenylboronic acid?
A5: Several analytical techniques are employed to characterize and quantify 3-HPBA:
- Electrochemical Techniques: Used in sensor applications to monitor changes in electrochemical potential upon binding to target molecules. []
Q6: Are there any examples of using 3-hydroxyphenylboronic acid in fluorescence-based sensing applications?
A6: Yes, 3-HPBA has been utilized in developing a rapid, fluorometric assay for dopamine. [] The method relies on the specific reaction between 3-HPBA and the cis-diol moiety of dopamine in an alkaline solution. This reaction leads to a fluorescence turn-on effect, allowing for sensitive and selective dopamine detection. []
Q7: How is 3-hydroxyphenylboronic acid used in the context of carbon nanomaterials?
A7: 3-HPBA is a key precursor in synthesizing boron- and nitrogen-doped carbon nano/microspheres. [] In a hydrothermal reaction with formaldehyde and ammonia, 3-HPBA forms monodisperse polymer spheres, which, upon pyrolysis, transform into the desired carbon materials. These doped carbon spheres show promise as electrode materials for supercapacitors. []
Q8: Has 3-hydroxyphenylboronic acid been used in conjunction with biomolecules?
A8: Indeed, 3-HPBA has been employed with poly(L-lysine) to create a composite material for use with rice suspension cells. [] This research highlights the potential of 3-HPBA-containing materials in biological applications, particularly in the context of cell adhesion and scaffolding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)






![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)